

# Application Note: Identifying Mcl-1 Inhibitor Resistance Genes Using CRISPR-Cas9 Screening

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## Compound of Interest

Compound Name: *Mcl-1 inhibitor 3*

Cat. No.: *B3028597*

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## Introduction

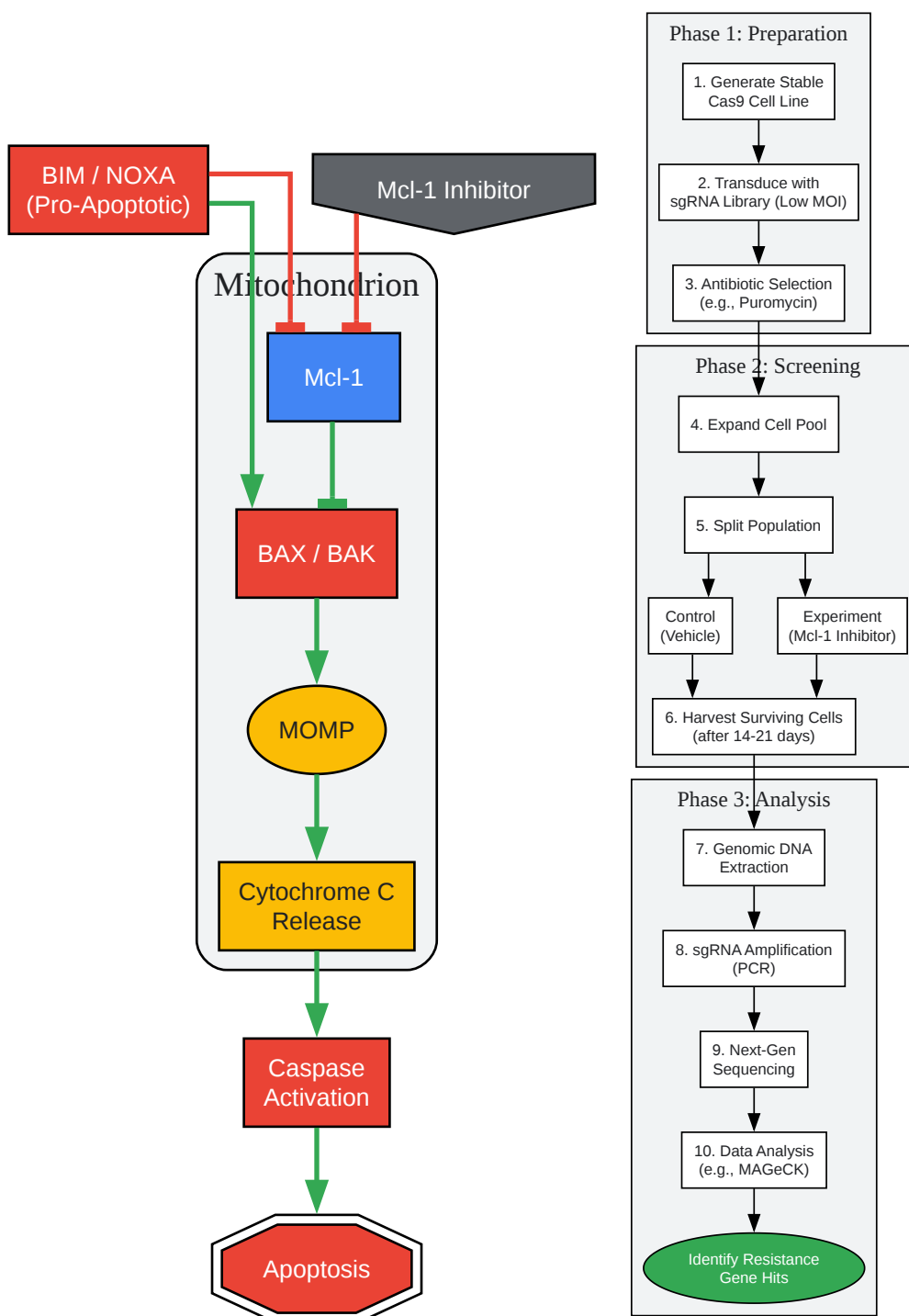
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical mediator of cell survival.[1][2] It functions by binding to and sequestering pro-apoptotic proteins like BAK and BAX, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[3][4] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor progression and resistance to conventional therapies, making it an attractive therapeutic target.[5][6]

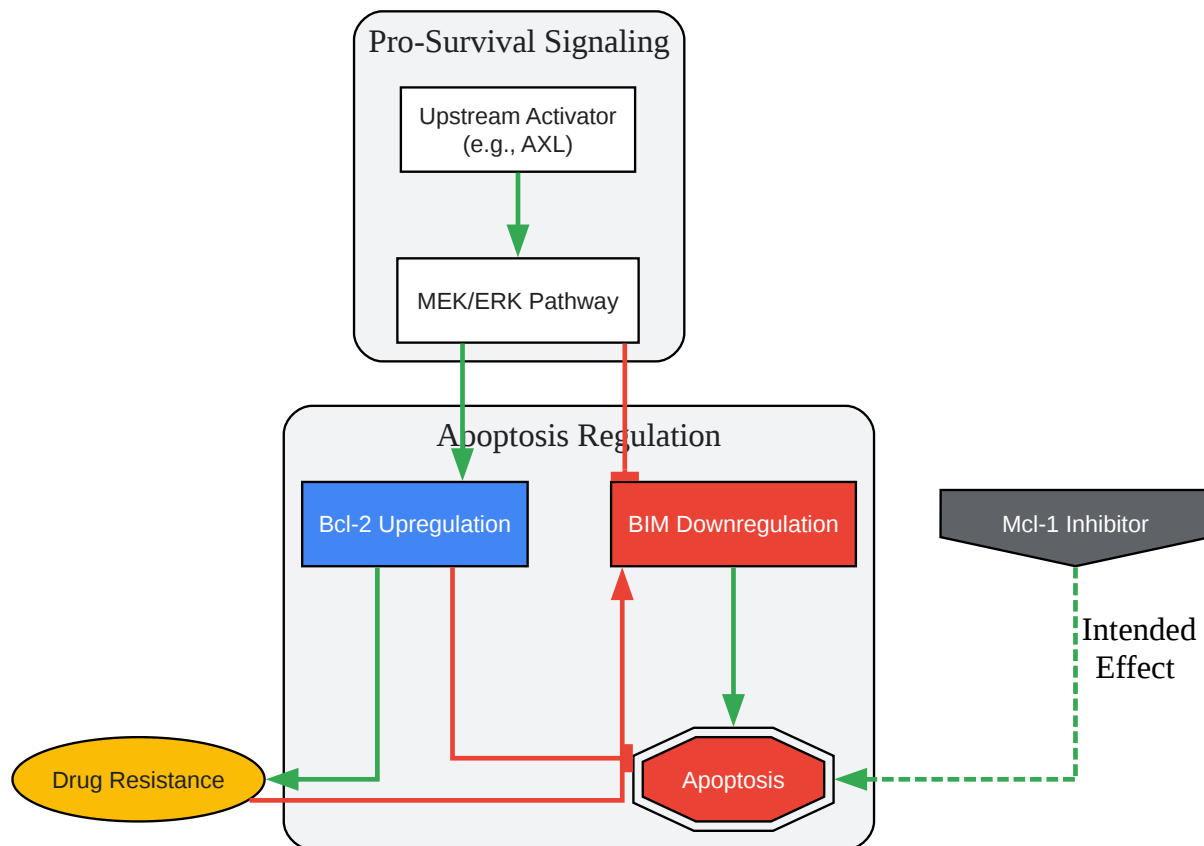
While several small-molecule Mcl-1 inhibitors are in clinical development, a significant challenge is the emergence of intrinsic or acquired resistance.[5][7] Understanding the genetic basis of this resistance is paramount for developing effective combination therapies and identifying patient populations most likely to respond. Genome-wide CRISPR-Cas9 loss-of-function screens offer a powerful and unbiased approach to systematically identify genes whose inactivation confers resistance to Mcl-1 inhibitors.[8][9][10] This technology facilitates the rapid identification of novel resistance mechanisms, potential biomarkers, and new therapeutic targets to overcome resistance.[5][11]

This document provides a detailed protocol for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when lost, lead to resistance against a specific Mcl-1 inhibitor.

## Mcl-1 Signaling Pathway in Apoptosis

Mcl-1 is a central node in the intrinsic apoptosis pathway, integrating pro-survival and pro-death signals.<sup>[1][2]</sup> It sequesters pro-apoptotic BH3-only proteins (like BIM and NOXA) and effector proteins (BAK and BAX) to prevent the initiation of cell death.<sup>[3][6]</sup> Mcl-1 inhibitors block this interaction, freeing pro-apoptotic proteins to trigger mitochondrial permeabilization and apoptosis.<sup>[4]</sup>





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